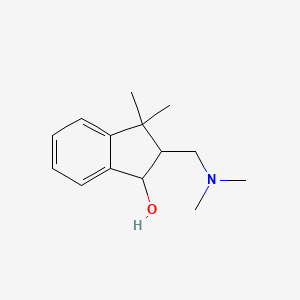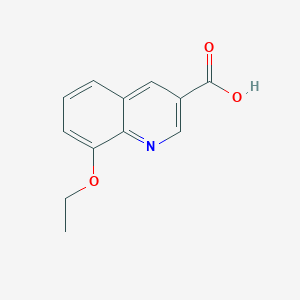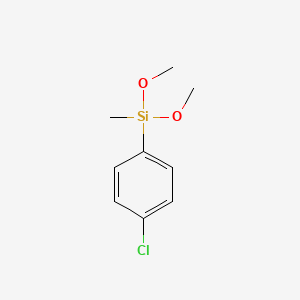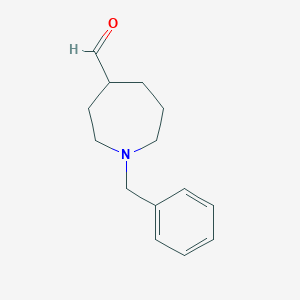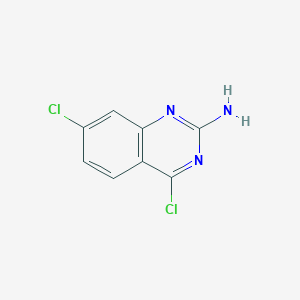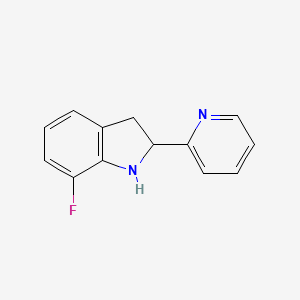
7-Fluoro-2-(pyridin-2-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both indoline and pyridine rings. The presence of a fluorine atom at the 7th position of the indoline ring and a pyridin-2-yl group at the 2nd position makes this compound unique. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indoline ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The pyridin-2-yl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid .
Industrial Production Methods
Industrial production of 7-Fluoro-2-(pyridin-2-yl)indoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-2-(pyridin-2-yl)indoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-(pyridin-2-yl)indoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyridin-2-yl group can facilitate interactions with biological macromolecules. The exact pathways involved would depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline: Lacks the fluorine and pyridin-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.
2-(Pyridin-2-yl)indoline: Similar structure but without the fluorine atom, which may affect its binding affinity and stability.
7-Fluoroindoline: Lacks the pyridin-2-yl group, which can limit its applications in medicinal chemistry.
Uniqueness
7-Fluoro-2-(pyridin-2-yl)indoline is unique due to the presence of both the fluorine atom and the pyridin-2-yl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H11FN2 |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-10-5-3-4-9-8-12(16-13(9)10)11-6-1-2-7-15-11/h1-7,12,16H,8H2 |
Clé InChI |
FYHMVBTVIDVTMK-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=CC=C2F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


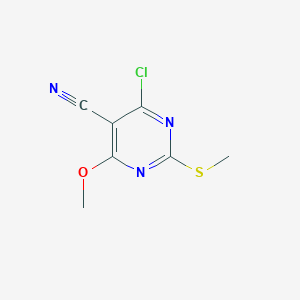
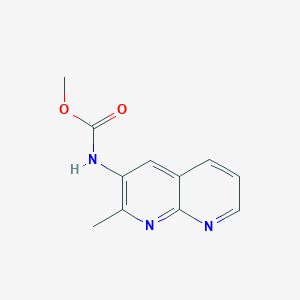

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
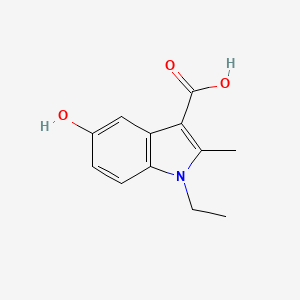
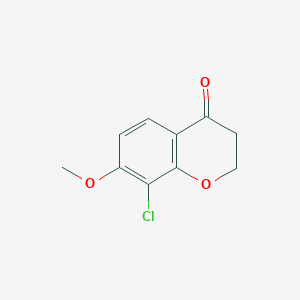
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
